
Hsdvhk-NH2 (tfa)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hsdvhk-NH2 (tfa) is a synthetic hexapeptide known for its role as an antagonist of the integrin αvβ3-vitronectin interaction. This compound has a high inhibitory concentration (IC50) of 1.74 pg/mL (2.414 pM) and is used primarily in scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hsdvhk-NH2 (tfa) is synthesized through custom peptide synthesis techniques. The process involves the sequential addition of amino acids to form the hexapeptide chain. The reaction conditions typically include the use of solid-phase peptide synthesis (SPPS) methods, where the peptide is assembled on a resin support .
Industrial Production Methods
Industrial production of Hsdvhk-NH2 (tfa) follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers to ensure high purity and yield. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry .
Analyse Chemischer Reaktionen
Types of Reactions
Hsdvhk-NH2 (tfa) undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions to form disulfide bonds.
Reduction: Reduction reactions can break disulfide bonds, reverting the peptide to its reduced form.
Substitution: The peptide can undergo substitution reactions where specific amino acids are replaced with others
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate)
Major Products Formed
The major products formed from these reactions include oxidized or reduced forms of the peptide and substituted peptides with altered amino acid sequences .
Wissenschaftliche Forschungsanwendungen
Hsdvhk-NH2 (tfa) has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in cell adhesion, migration, and signaling pathways.
Medicine: Explored for its potential therapeutic applications in inhibiting tumor growth and metastasis by targeting integrin αvβ3
Industry: Utilized in the development of new peptide-based drugs and diagnostic tools
Wirkmechanismus
Hsdvhk-NH2 (tfa) exerts its effects by binding to the integrin αvβ3 receptor, thereby inhibiting its interaction with vitronectin. This inhibition disrupts cell adhesion and migration processes, leading to reduced cell proliferation and induction of apoptosis. The molecular targets involved include the integrin αvβ3 receptor and downstream signaling pathways such as ERK1/2 and MEK .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
RGD Peptides: These peptides also target integrin receptors but have different amino acid sequences.
Cyclo(RGDfV): A cyclic peptide that inhibits integrin αvβ3 with a different binding affinity.
Cilengitide: A well-known integrin αvβ3 antagonist used in clinical trials
Uniqueness
Hsdvhk-NH2 (tfa) is unique due to its specific hexapeptide sequence and high inhibitory concentration, making it a potent antagonist of the integrin αvβ3-vitronectin interaction. Its ability to induce apoptosis and inhibit cell proliferation sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C32H49F3N12O11 |
|---|---|
Molekulargewicht |
834.8 g/mol |
IUPAC-Name |
(3S)-3-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C30H48N12O9.C2HF3O2/c1-15(2)24(30(51)40-20(8-17-11-35-14-37-17)27(48)38-19(25(33)46)5-3-4-6-31)42-28(49)21(9-23(44)45)39-29(50)22(12-43)41-26(47)18(32)7-16-10-34-13-36-16;3-2(4,5)1(6)7/h10-11,13-15,18-22,24,43H,3-9,12,31-32H2,1-2H3,(H2,33,46)(H,34,36)(H,35,37)(H,38,48)(H,39,50)(H,40,51)(H,41,47)(H,42,49)(H,44,45);(H,6,7)/t18-,19-,20-,21-,22-,24-;/m0./s1 |
InChI-Schlüssel |
NXLNTQABPGHCHK-JEBNABBPSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CN=CN2)N.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
CC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC2=CN=CN2)N.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




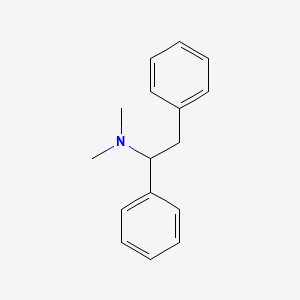

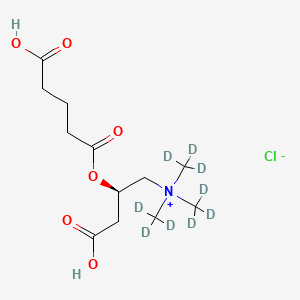
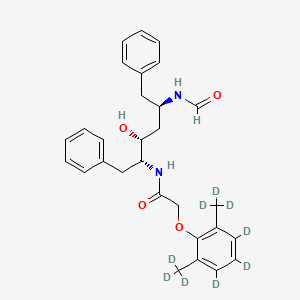
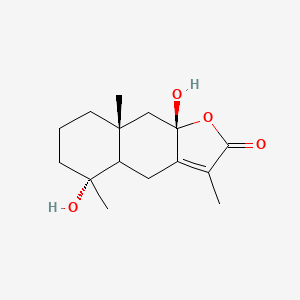
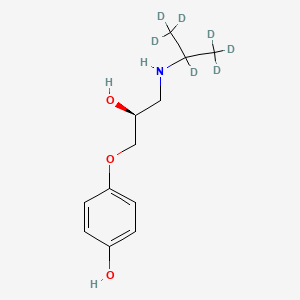
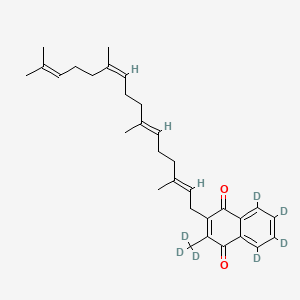



![N-[(1S)-2-amino-1-[4-(hydroxymethyl)-1,3-thiazol-2-yl]ethyl]-5-[3-fluoro-4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxamide](/img/structure/B12425136.png)

